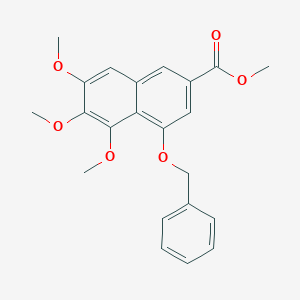
2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-, methyl ester is a complex organic compound with the molecular formula C21H20O6 It is known for its unique structure, which includes a naphthalene ring substituted with methoxy groups and a phenylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-, methyl ester typically involves the esterification of 2-naphthalenecarboxylic acid derivatives. The process may include the following steps:
Starting Material: 2-Naphthalenecarboxylic acid is used as the starting material.
Methoxylation: Introduction of methoxy groups at the 5, 6, and 7 positions of the naphthalene ring.
Phenylmethoxylation: Introduction of a phenylmethoxy group at the 4 position.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Common industrial practices include:
Catalysis: Use of acid or base catalysts to accelerate the esterification process.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthalene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Reduced naphthalene derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-, methyl ester involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity and signaling pathways.
Cellular Uptake: Penetrating cell membranes and affecting intracellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenecarboxylic acid derivatives: Compounds with similar naphthalene structures but different substituents.
Methoxy-substituted naphthalenes: Compounds with methoxy groups at various positions on the naphthalene ring.
Phenylmethoxy-substituted compounds: Compounds with phenylmethoxy groups attached to different aromatic systems.
Uniqueness
2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methoxy and phenylmethoxy groups makes it a valuable compound for various applications and research studies.
Propriétés
Formule moléculaire |
C22H22O6 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
methyl 5,6,7-trimethoxy-4-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C22H22O6/c1-24-18-11-15-10-16(22(23)27-4)12-17(19(15)21(26-3)20(18)25-2)28-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
Clé InChI |
UIHPQWBUIVXXPF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC(=CC(=C2C(=C1OC)OC)OCC3=CC=CC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


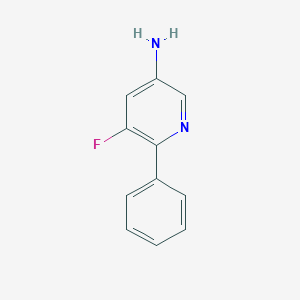
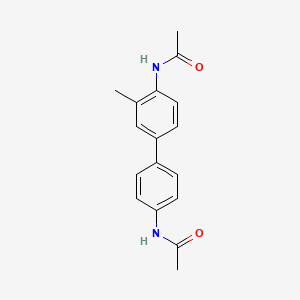

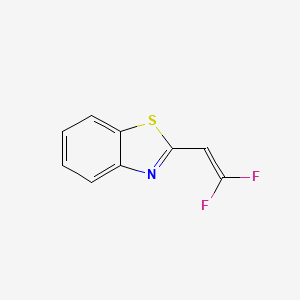
![Methyl 4-(6-bromo-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936455.png)

![tert-Butyl 5-bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13936466.png)

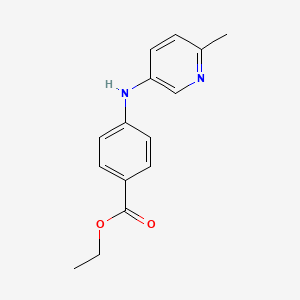
![Furo[3,2-c]pyridin-3(2H)-one hydrobromide](/img/structure/B13936498.png)
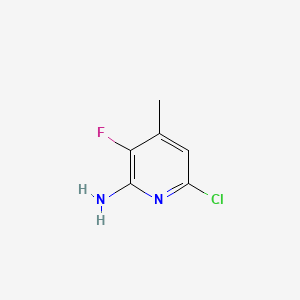

![1-[3-Bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13936509.png)
![2-phenyl-2H-benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-one](/img/structure/B13936521.png)
